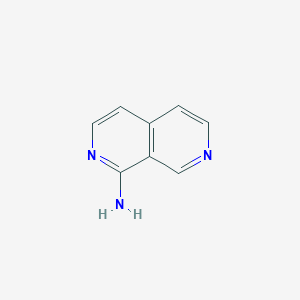

2,7-Naphthyridin-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-naphthyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEZIMBNRWWQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512282 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27225-00-9 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-naphthyridin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,7-Naphthyridin-1-amine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine framework, a class of pyridopyridines, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for hydrogen bonding and metal coordination, making it an attractive core for designing molecules with specific biological activities.[1] Among its derivatives, 2,7-Naphthyridin-1-amine stands out as a versatile building block, with the amino group at the 1-position significantly influencing the electronic properties and reactivity of the entire ring system. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry. While experimental data for the parent compound is not extensively published, a combination of predicted values and analysis of related derivatives provides a robust profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | White powder (predicted) | [3] |

| Boiling Point | 363.672 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.293 g/cm³ (Predicted) | [2] |

| pKa | 5.54 ± 0.30 (Predicted) | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitrogen atoms in the rings. Based on data from substituted 2,7-naphthyridines, the aromatic protons would likely appear in the range of δ 7.0-9.0 ppm.[4][5] The protons of the amino group would present as a broad singlet, the position of which is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The chemical shifts of the carbon atoms in the 2,7-naphthyridine ring are influenced by the nitrogen atoms and the amino substituent.[4][6] A method for calculating the chemical shifts for both ¹H and ¹³C NMR spectra of substituted 2,7-naphthyridine derivatives has been developed, which can be a useful tool for predicting the spectra of the parent amine.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific vibrational frequencies. Key expected absorptions include N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3400-3250 cm⁻¹ region.[7] The N-H bending vibration is expected around 1650-1580 cm⁻¹.[7] The C-N stretching of the aromatic amine would likely be observed in the 1335-1250 cm⁻¹ range.[7]

-

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns of the 2,7-naphthyridine core often involve the loss of HCN. The initial fragmentation for derivatives primarily occurs at the substituent level.

Synthesis of the this compound Core

The synthesis of the 2,7-naphthyridine scaffold can be achieved through various strategies, often involving the cyclization of pyridine derivatives. A common approach to introduce the 1-amino functionality involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on a pre-formed 2,7-naphthyridine ring.

Illustrative Synthetic Protocol: Synthesis of a 1-Amino-2,7-naphthyridine Derivative

The following protocol is adapted from the synthesis of related 1-amino-3-chloro-2,7-naphthyridines and illustrates a general strategy.[5]

Step 1: Formation of the Dichloro-2,7-naphthyridine Intermediate The synthesis often starts from a suitably substituted pyridine derivative which undergoes cyclization to form the naphthyridine core. For instance, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles can serve as versatile starting materials.[5]

Step 2: Regioselective Amination The dichloro intermediate is then subjected to a regioselective nucleophilic aromatic substitution with an amine. The choice of amine and reaction conditions dictates which chlorine atom is displaced.

-

Reagents: 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, cyclic amine (e.g., pyrrolidine, piperidine), absolute ethanol.

-

Procedure:

-

Dissolve the dichloro-2,7-naphthyridine derivative in absolute ethanol.

-

Add the cyclic amine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine.[5]

-

Caption: General synthetic workflow for 1-amino-2,7-naphthyridine derivatives.

Chemical Reactivity: A Tale of Two Rings

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-deficient nature of the two pyridine rings. This duality allows for a rich and diverse range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Dominant Reaction Pathway

The 2,7-naphthyridine nucleus is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The amino group at the 1-position can further modulate this reactivity. Halogenated 2,7-naphthyridines readily undergo SNAr reactions with various nucleophiles, including amines and alkoxides.[8][9]

The Smiles Rearrangement: An Intramolecular Journey

A fascinating and synthetically useful reaction observed in the 2,7-naphthyridine series is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been utilized for the synthesis of 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines.[5] This rearrangement offers a regioselective route to valuable oxo-naphthyridine derivatives.[5]

Caption: Simplified mechanism of the Smiles rearrangement in the 2,7-naphthyridine series.

Electrophilic Substitution: A More Challenging Endeavor

Direct electrophilic substitution on the 2,7-naphthyridine ring is generally difficult due to the deactivating effect of the ring nitrogens. However, the presence of the activating amino group at the 1-position could potentially facilitate electrophilic attack on the carbocyclic part of the molecule, although this is less commonly reported than nucleophilic substitutions.[10]

Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to construct complex molecular architectures. Halogenated 2,7-naphthyridines have been successfully employed in cobalt-catalyzed cross-coupling reactions with Grignard reagents and organozinc compounds, allowing for the introduction of various alkyl and aryl substituents.[9] Palladium-catalyzed reactions such as the Buchwald-Hartwig amination are also viable for introducing amino groups onto the naphthyridine scaffold.[8] These methods provide powerful tools for the derivatization of this compound.

Applications in Drug Discovery and Beyond

The 2,7-naphthyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its wide spectrum of biological activities. Derivatives of 2,7-naphthyridine have demonstrated antimicrobial, antitumor, analgesic, and anticonvulsant effects.

Antimicrobial Agents:

Certain 2,7-naphthyridine derivatives have shown selective antimicrobial activity, particularly against Staphylococcus aureus.[11] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[11]

Caption: Mechanism of action for some antimicrobial 2,7-naphthyridine derivatives.

Antitumor Activity:

This compound and its derivatives have been investigated for their cytotoxic and antitumor properties.[7] Some compounds have been shown to inhibit the growth of cancer cells and induce apoptosis by interfering with protein synthesis.[7]

Enzyme Inhibition:

The rigid structure of the 2,7-naphthyridine core makes it an ideal template for designing enzyme inhibitors. Derivatives have been developed as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), an important target for the treatment of erectile dysfunction.[12]

Conclusion

This compound is a molecule of significant interest, possessing a rich chemical landscape and a broad range of potential applications. Its synthesis, reactivity, and biological activity are areas of active research. This guide has provided a detailed overview of its chemical properties, highlighting the interplay between its structure and function. As our understanding of this versatile scaffold continues to grow, so too will its impact on the fields of medicinal chemistry and materials science.

References

-

Sirakanyan, S. N., Spinelli, D., Geronikaki, A., Zuppiroli, L., Zuppiroli, R., Kartsev, V. G., Hakobyan, E. K., Yegoryan, H. A., & Hovakimyan, A. A. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3459. [Link]

-

Sirakanyan, S. N., Spinelli, D., Geronikaki, A., Zuppiroli, L., Zuppiroli, R., Kartsev, V. G., Hakobyan, E. K., Yegoryan, H. A., & Hovakimyan, A. A. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 25(22), 11977. [Link]

-

Sirakanyan, S. N., Spinelli, D., Geronikaki, A., Zuppiroli, L., Zuppiroli, R., Kartsev, V. G., Hakobyan, E. K., Yegoryan, H. A., & Hovakimyan, A. A. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. [Link]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

-

LookChem. (n.d.). [13][14]NAPHTHYRIDIN-1-YLAMINE. Retrieved January 4, 2026, from [Link]

-

Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. PubMed. [Link]

-

Sirakanyan, S. N., et al. (2022). Synthesis of 1-amino-3-oxo-2,7-naphthyridines 4. ResearchGate. [Link]

-

Płoszaj, T., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

-

Klatt, T., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. National Institutes of Health. [Link]

-

PubChem. (n.d.). 1H-2,7-naphthyridin-2-id-1-amine. Retrieved January 4, 2026, from [Link]

-

Reddy, G. V., et al. (2017). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]

-

LookChem. (n.d.). [13][14]NAPHTHYRIDIN-1-YLAMINE. Retrieved January 4, 2026, from [Link]

-

Ukai, K., et al. (2005). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3535-3539. [Link]

-

CUCU, R. I. (2008). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

-

Ukai, K., et al. (2005). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. ScienceDirect. [Link]

-

Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. National Institutes of Health. [Link]

-

Płoszaj, T., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. National Institutes of Health. [Link]

-

Podgórski, R., et al. (2018). Thermal and photoluminescence analysis of a methacrylic diester derivative of naphthalene-2,7-diol. ResearchGate. [Link]

-

LibreTexts Chemistry. (n.d.). Electrophilic Substitution at Nitrogen. Retrieved January 4, 2026, from [Link]

-

El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. [Link]

-

PubChemLite. (n.d.). This compound (C8H7N3). Retrieved January 4, 2026, from [Link]

-

CUCU, R. I. (2008). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

-

Chemical Safety. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Cas 27225-00-9,[2,7]NAPHTHYRIDIN-1-YLAMINE | lookchem [lookchem.com]

- 3. This compound, CasNo.27225-00-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idc-online.com [idc-online.com]

- 11. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 12. 1H-2,7-naphthyridin-2-id-1-amine | C8H8N3- | CID 12884784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold

An In-depth Technical Guide to 2,7-Naphthyridin-1-amine (CAS 27225-00-9): A Core Scaffold in Modern Medicinal Chemistry

The 2,7-naphthyridine framework, a class of diazine-containing bicyclic heteroaromatics, represents a privileged scaffold in contemporary drug discovery. As one of the six structural isomers of pyridopyridine, its unique arrangement of nitrogen atoms imparts a distinct electronic and steric profile, enabling tailored interactions with a multitude of biological targets.[1] These compounds and their derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, analgesic, and anticonvulsant effects.[2]

Within this important class of molecules, This compound (CAS 27225-00-9) serves as a pivotal building block and a key intermediate. The presence of a primary amino group at the C1 position provides a versatile chemical handle for nucleophilic reactions, allowing for the strategic elaboration of the core structure. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, spectroscopic signature, reactivity, and pharmacological applications of this valuable compound.

Physicochemical and Structural Properties

This compound is a polycyclic aromatic compound featuring a fused pyridine ring system with an amine substituent.[3] Its core properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 27225-00-9 | [4] |

| Molecular Formula | C₈H₇N₃ | [4] |

| Molecular Weight | 145.16 g/mol | [4][5] |

| Synonyms | 1-Amino-2,7-naphthyridine,[2][6]Naphthyridin-1-ylamine | [4] |

| Boiling Point | 363.67 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.293 g/cm³ (Predicted) | [4] |

| pKa | 5.54 ± 0.30 (Predicted) | [4] |

| InChI Key | SLEZIMBNRWWQJI-UHFFFAOYSA-N | [7] |

| SMILES | C1=CN=CC2=C1C=CN=C2N | [7] |

Core Synthesis Strategies

The synthesis of the 2,7-naphthyridine ring system can be achieved through various strategies, often involving the cyclocondensation or intramolecular cyclization of functionalized pyridine precursors.[2] However, the most direct and established method for preparing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the C1 position.

Primary Synthetic Route: Amination of 1-Halo-2,7-Naphthyridine

The conversion of 1-halogenated 2,7-naphthyridines to this compound is a well-documented approach.[8] This reaction leverages the electron-deficient nature of the naphthyridine ring, which facilitates nucleophilic attack. The reaction is typically performed using potassium amide (KNH₂) in liquid ammonia, a powerful amination system.

Caption: General scheme for the synthesis of this compound.

Explanatory Note on Causality: The electron-withdrawing effect of the ring nitrogens makes the carbon atoms at positions 1, 3, 6, and 8 electrophilic and thus susceptible to nucleophilic attack. The use of a potent nucleophile like the amide ion (from KNH₂) is necessary to overcome the aromaticity and effectively displace the halide leaving group.

Alternative Core Construction: The Friedländer Annulation

While not a direct synthesis of the title amine, the Friedländer annulation is a cornerstone method for constructing the naphthyridine core itself.[9] This reaction involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[10] For the 2,7-naphthyridine system, this would typically involve the reaction of a 3-amino-4-formylpyridine (or a related ketone) with a suitable methylene component. Subsequent functional group transformations would then be required to introduce the 1-amino group. This strategy offers high versatility for creating diverse, substituted analogues.[11]

Spectroscopic and Analytical Characterization

Precise structural elucidation relies on a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this compound is scarce, its spectral characteristics can be reliably predicted based on established principles for this class of compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthyridine core will appear as doublets and triplets, with coupling constants characteristic of pyridine-like systems. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon spectrum will display eight signals. Carbons adjacent to the ring nitrogens (C1, C3, C6, C8) are expected to be the most deshielded, appearing at higher chemical shifts (downfield). The carbon bearing the amino group (C1) will experience an upfield shift due to the electron-donating nature of nitrogen. A general hierarchy of chemical shifts can be predicted using substituent increment calculations.[1][12]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the following absorption bands would be characteristic:

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

N-H Bending (Scissoring): A medium to strong band is expected around 1580-1650 cm⁻¹, arising from the in-plane bending of the -NH₂ group.

-

C=N and C=C Stretching: Multiple bands in the 1400-1620 cm⁻¹ region are characteristic of the aromatic naphthyridine ring system.

-

C-N Stretching: A band in the 1250-1335 cm⁻¹ region is expected for the aromatic amine C-N bond.[2]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two key components: the nucleophilic amino group and the electrophilic naphthyridine core.

Reactions at the 1-Amino Group

The lone pair of electrons on the primary amine makes it a potent nucleophile. It readily participates in a variety of classical amine reactions:

-

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This is a common strategy to protect the amine or to introduce new functional moieties.

-

N-Alkylation: The amine can be alkylated using alkyl halides, though polyalkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

-

Diazotization: Treatment with nitrous acid (HONO, typically generated in situ from NaNO₂ and HCl) at low temperatures would convert the primary aromatic amine into a diazonium salt. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN) at the C1 position, further expanding the synthetic diversity.

Reactivity of the Naphthyridine Core

The electron-deficient nature of the ring system makes it susceptible to further nucleophilic attack, especially if activated by other substituents. Furthermore, the scaffold can participate in complex rearrangements.

-

Smiles Rearrangement: In appropriately substituted 2,7-naphthyridine derivatives, the Smiles rearrangement has been observed, providing a pathway to novel heterocyclic systems like 1-amino-3-oxo-2,7-naphthyridines.[1][13][14] This intramolecular nucleophilic aromatic substitution is a powerful tool for scaffold hopping and diversification.

Caption: Key reaction pathways involving the 1-amino group.

Applications in Drug Discovery: A Case Study of PDE5 Inhibition

The 2,7-naphthyridine scaffold is a cornerstone of many pharmacologically active agents.[5] Derivatives have shown promise as targeted anti-staphylococcal agents that spare the normal microbiota.[15] A standout example of its application is in the development of highly potent and selective phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction.[16]

T-0156: A Potent and Selective PDE5 Inhibitor

The compound T-0156 , chemically named 2-(2-Methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride, is a powerful PDE5 inhibitor built upon the 2,7-naphthyridine core.[17]

-

Mechanism of Action: In the nitric oxide (NO)/cGMP pathway, NO stimulates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for degrading cGMP, terminating the signal. T-0156 competitively inhibits PDE5, leading to elevated cGMP levels, enhanced smooth muscle relaxation, and increased blood flow.[17]

-

Potency and Selectivity: T-0156 exhibits extraordinary potency with an IC₅₀ value of 0.23 nM against PDE5. Crucially, it demonstrates high selectivity, being over 240-fold more selective for PDE5 than for PDE6 (implicated in visual disturbances) and over 10,000-fold more selective against PDE types 1, 2, 3, and 4. This high selectivity is critical for minimizing off-target side effects.[17]

Caption: Mechanism of action of T-0156 as a PDE5 inhibitor.

Conclusion

This compound is more than a mere chemical entity; it is a strategic starting point for the synthesis of complex, biologically active molecules. Its well-defined reactivity, combined with the proven pharmacological potential of the 2,7-naphthyridine scaffold, ensures its continued relevance in the fields of medicinal chemistry and drug development. Understanding its synthesis, properties, and chemical behavior is essential for researchers aiming to leverage this powerful building block to create the next generation of targeted therapeutics.

References

- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.

-

Sirakanyan, S. N., Spinelli, D., Geronikaki, A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, 23(11), 5904. Available from: [Link]

-

Ukai, Y., et al. (2002). Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 303(1), 171-178. Available from: [Link]

-

Sirakanyan, S. N., Spinelli, D., Geronikaki, A., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 25(22), 11977. Available from: [Link]

-

Paudler, W. W., & Kress, T. J. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(12), 956-963. Available from: [Link]

-

Sirakanyan, S. N., Spinelli, D., Geronikaki, A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PubMed. Available from: [Link]

-

Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. PubMed. Available from: [Link]

-

LookChem. ([n.d.]). Cas 27225-00-9,[2][6]NAPHTHYRIDIN-1-YLAMINE. Available from: [Link]

-

Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available from: [Link]

-

PubChemLite. ([n.d.]). This compound (C8H7N3). Available from: [Link]

-

Sirakanyan, S. N., et al. (2017). Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. Ingenta Connect. Available from: [Link]

-

LookChem. ([n.d.]). [2][6]NAPHTHYRIDIN-1-YLAMINE. Available from: [Link]

-

ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]

-

Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available from: [Link]

-

Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available from: [Link]

-

Paudler, W. W., & Kress, T. J. (2000). Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available from: [Link]

-

University of Michigan. ([n.d.]). IR: amines. Available from: [Link]

-

Wikipedia. ([n.d.]). Friedländer synthesis. Available from: [Link]

-

PubChem. ([n.d.]). 1H-2,7-naphthyridin-2-id-1-amine. Available from: [Link]

-

Saikia, P., & Ramasastry, S. S. V. (2014). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI. Available from: [Link]

-

UKai, Y., et al. (2002). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(6), 899-902. Available from: [Link]

-

PubChemLite. ([n.d.]). This compound (C8H7N3). Available from: [Link]

-

University of Calgary. ([n.d.]). Reactions of Amines. Available from: [Link]

-

Ukai, Y., et al. (2002). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. PubMed. Available from: [Link]

-

Sirakanyan, S. N., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. NIH. Available from: [Link]

-

Haak, H. J. W. van den, & Plas, H. C. van der. (2006). The amination of halogeno-2,7- and 1,8-naphthyridines. ResearchGate. Available from: [Link]

-

Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cas 27225-00-9,[2,7]NAPHTHYRIDIN-1-YLAMINE | lookchem [lookchem.com]

- 5. This compound | 27225-00-9 | CBA22500 [biosynth.com]

- 6. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. 1H-2,7-naphthyridin-2-id-1-amine | C8H8N3- | CID 12884784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. rsc.org [rsc.org]

- 13. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines [mdpi.com]

- 14. Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophili...: Ingenta Connect [ingentaconnect.com]

- 15. This compound | 27225-00-9 [sigmaaldrich.com]

- 16. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]

- 17. Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,7-Naphthyridin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including antitumor and kinase inhibitory activities. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to 2,7-Naphthyridin-1-amine, a key building block for the development of novel pharmaceutical agents. The synthesis is presented in a step-by-step format, with detailed experimental protocols and expert insights into the rationale behind the chosen methodologies. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, enabling the efficient and reliable synthesis of this important molecular scaffold.

Introduction: The Significance of the 2,7-Naphthyridine Core

The 2,7-naphthyridine framework, a bicyclic system containing two fused pyridine rings, is of significant interest in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. Derivatives of 2,7-naphthyridine have been reported to exhibit a broad spectrum of pharmacological activities, making the development of efficient and versatile synthetic routes to access this core structure a critical endeavor in the pursuit of new therapeutic agents.[3][4] This guide focuses on the synthesis of the foundational this compound, a versatile precursor for further chemical exploration.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary amino group can be installed in the final step via amination of a suitable precursor, such as 1-chloro-2,7-naphthyridine. This chloro-substituted intermediate can, in turn, be accessed from the corresponding 2,7-naphthyridin-1(2H)-one. The construction of the naphthyridinone core can be achieved through the cyclization of a functionalized pyridine derivative. This multi-step approach allows for the controlled and efficient assembly of the target molecule from readily available starting materials.

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, commencing with the construction of the core naphthyridinone ring system.

Part A: Synthesis of 2,7-Naphthyridin-1(2H)-one

The synthesis of the 2,7-naphthyridin-1(2H)-one core is a critical first stage. A common and effective strategy involves the cyclization of a suitably substituted pyridine precursor. One such approach begins with a derivative of 3-cyanopyridine.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of a 4-methyl-3-cyanopyridine derivative in an appropriate high-boiling solvent (e.g., N,N-dimethylformamide), add a suitable cyclizing agent.

-

Reaction Conditions: The reaction mixture is heated to a temperature that facilitates intramolecular cyclization. This temperature will be dependent on the specific starting materials and reagents used.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

Starting Material: The choice of a 4-methyl-3-cyanopyridine derivative provides the necessary carbon and nitrogen atoms for the formation of the second pyridine ring of the naphthyridine core. The cyano group acts as an electrophilic center for the cyclization, while the methyl group provides the necessary nucleophilic character after activation.

-

Solvent: A high-boiling polar aprotic solvent like DMF is often chosen to ensure the reactants remain in solution at the elevated temperatures required for the cyclization reaction.

-

Purification: Precipitation with water is an effective method for isolating the crude product, as the naphthyridinone is typically a solid with low solubility in aqueous media. Recrystallization is a standard technique for obtaining a highly pure product.

Part B: Chlorination of 2,7-Naphthyridin-1(2H)-one

The conversion of the 2,7-naphthyridin-1(2H)-one to the corresponding 1-chloro-2,7-naphthyridine is a crucial activation step for the subsequent amination. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: A mixture of 2,7-Naphthyridin-1(2H)-one and an excess of phosphorus oxychloride is carefully heated under reflux.

-

Reaction Conditions: The reaction is typically carried out at the reflux temperature of phosphorus oxychloride (approximately 105 °C) to ensure complete conversion.

-

Work-up and Purification: After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting solid is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

-

Reagent: Phosphorus oxychloride is a powerful and commonly used reagent for the conversion of lactams and hydroxylated nitrogen heterocycles to their corresponding chloro derivatives.

-

Reaction Conditions: Refluxing in neat POCl₃ ensures a high concentration of the chlorinating agent and provides the necessary thermal energy for the reaction to proceed efficiently.

-

Work-up: The careful quenching with ice-water is essential to manage the exothermic reaction of residual POCl₃. Neutralization is necessary to precipitate the product, which is typically a solid at neutral or basic pH.

Part C: Amination of 1-Chloro-2,7-naphthyridine

The final step in the synthesis of this compound is the nucleophilic aromatic substitution of the chloro group with an amino group. This can be achieved using various ammonia sources.

Experimental Protocol:

-

Reaction Setup: 1-Chloro-2,7-naphthyridine is dissolved in a suitable solvent (e.g., a sealed tube with ethanolic ammonia or in a solution of ammonia in a polar aprotic solvent).

-

Reaction Conditions: The reaction mixture is heated in a sealed vessel to a temperature that facilitates the nucleophilic aromatic substitution. The specific temperature and reaction time will depend on the reactivity of the substrate and the concentration of the ammonia source.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, dried over a suitable drying agent (e.g., sodium sulfate), and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Reagent: A concentrated solution of ammonia in an alcohol or another suitable solvent provides the nucleophilic amine required to displace the chloride. The use of a sealed tube is necessary to maintain the concentration of the volatile ammonia at elevated temperatures.

-

Reaction Conditions: Heating is generally required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient naphthyridine ring.

-

Purification: Column chromatography is a standard and effective method for separating the desired this compound from any unreacted starting material or side products.

Data Presentation: Summary of Key Reaction Parameters

| Step | Reaction | Key Reagents | Typical Yield (%) |

| A | Synthesis of 2,7-Naphthyridin-1(2H)-one | 4-Methyl-3-cyanopyridine derivative, Cyclizing agent | 60-80 |

| B | Chlorination of 2,7-Naphthyridin-1(2H)-one | Phosphorus oxychloride (POCl₃) | 70-90 |

| C | Amination of 1-Chloro-2,7-naphthyridine | Ammonia | 50-70 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive and logical synthetic route for the preparation of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably access this valuable building block for drug discovery and development. The presented methodology is adaptable and serves as a solid foundation for the synthesis of a diverse range of 2,7-naphthyridine derivatives with potential therapeutic applications.

References

-

Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry, 9(6), 916–919. [Link]

-

Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297–305. [Link]

-

Sirakanyan, S. N., Spinelli, D., Geronikaki, A., Zuppiroli, L., Zuppiroli, R., Kartsev, V. G., Hakobyan, E. K., Yegoryan, H. A., & Hovakimyan, A. A. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, 23(11), 5904. [Link]

-

Wójcicka, A., & Wagner, E. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Archiv der Pharmazie, 348(8), 551-562. [Link]

-

Kaczor, A. A., Wójcicka, A., & Zając, M. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(11), 3169. [Link]

-

van der Plas, H. C., & Wozniak, M. (1981). The amination of halogeno-2,7- and 1,8-naphthyridines. Journal of Heterocyclic Chemistry, 18(4), 731-734. [Link]

-

Sirakanyan, S. N., Spinelli, D., Geronikaki, A., Zuppiroli, L., Zuppiroli, R., Kartsev, V. G., Hakobyan, E. K., Yegoryan, H. A., & Hovakimyan, A. A. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 25(22), 11977. [Link]

-

Mattalia, J.-M., Marchi-Delapierre, C., Hazime, H., & Chanon, M. (2006). The reductive decyanation reaction: chemical methods and synthetic applications. ARKIVOC, 2006(4), 90-118. [Link]

-

Couturier, D., & Mattalia, J.-M. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 259–283. [Link]

-

Sotorríos, L., & Menéndez, J. C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

-

Wójcicka, A., Bielenica, A., Kędzierska, E., & Wagner, E. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(21), 13359. [Link]

-

van der Plas, H. C., & Wozniak, M. (1983). A new and convenient method for the amination of 1,6‐ and 1,7‐naphthyridines using potassium amide/liquid ammonia/potassium permanganate. Journal of Heterocyclic Chemistry, 20(5), 1349-1353. [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

-

Kaczor, A. A., & Zając, M. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 22(11), 5897. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,7-Naphthyridin-1-amine

Foreword: The Imperative of Structural Elucidation

In the landscape of modern drug discovery and materials science, the 2,7-naphthyridine scaffold is a privileged structure, recognized for its diverse pharmacological activities, including antimicrobial properties.[1] The precise characterization of its derivatives is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. 2,7-Naphthyridin-1-amine (CAS: 27225-00-9, Molecular Formula: C₈H₇N₃, Molecular Weight: 145.16 g/mol ) represents a fundamental building block in this chemical family.[2]

Molecular Structure and Its Spectroscopic Fingerprint

The spectroscopic properties of this compound are a direct consequence of its electronic and structural arrangement. The molecule consists of a fused bicyclic aromatic system containing two nitrogen atoms (a diazine) and an exocyclic primary amine group.

The two heterocyclic nitrogen atoms act as electron-withdrawing sinks, polarizing the aromatic system. Conversely, the amino group at the C1 position is a powerful electron-donating group through resonance. This "push-pull" electronic dynamic is the primary determinant of the chemical shifts in NMR, the vibrational frequencies in IR, and the electronic transitions in UV-Vis spectroscopy.

Caption: Structure of this compound with IUPAC numbering.

A Unified Workflow for Spectroscopic Analysis

To ensure data integrity and consistency, a standardized workflow is essential. The following protocol outlines the logical sequence of analyses, starting from non-destructive, broad characterization to high-resolution structural and compositional analysis.

Caption: Standardized workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is recommended due to the amine protons, which are exchangeable and may not be visible in protic solvents like CD₃OD.

Proton (¹H) NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of DMSO-d₆.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Expected ¹H NMR Data (in DMSO-d₆): The electron-donating amino group will shield adjacent protons, shifting them upfield, while the electron-withdrawing nitrogens will deshield nearby protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~9.2 - 9.4 | Singlet (s) | - | H-8 | Strongly deshielded by adjacent N7 and proximity to the second ring. |

| ~8.5 - 8.7 | Doublet (d) | J ≈ 6.0 | H-6 | Deshielded by adjacent N7. Coupled to H-5. |

| ~8.0 - 8.2 | Doublet (d) | J ≈ 8.5 | H-4 | Deshielded by proximity to the fused pyridine ring. Coupled to H-3. |

| ~7.4 - 7.6 | Doublet (d) | J ≈ 6.0 | H-5 | Less deshielded than H-6. Coupled to H-6. |

| ~6.8 - 7.0 | Doublet (d) | J ≈ 8.5 | H-3 | Shielded by the strong electron-donating NH₂ group at C1. Coupled to H-4. |

| ~6.5 - 7.0 | Broad Singlet (br s) | - | NH₂ (2H) | Labile protons of the primary amine; chemical shift can vary with concentration and temperature. |

Carbon (¹³C) NMR Spectroscopy

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Referencing: Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Expected ¹³C NMR Data (in DMSO-d₆): Carbon chemical shifts will reflect the electronic environment. Carbons bonded to nitrogen or influenced by the amino group will show the most significant shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C1 | Directly attached to the electron-donating amine group, highly shielded. |

| ~155 | C8 | Directly attached to N7, highly deshielded. |

| ~150 | C4a | Quaternary carbon at the ring junction, deshielded. |

| ~138 | C6 | Aromatic CH deshielded by adjacent N7. |

| ~120 | C3 | Aromatic CH shielded by the C1-NH₂ group. |

| ~118 | C5 | Aromatic CH. |

| ~115 | C8a | Quaternary carbon at the ring junction. |

| ~105 | C4 | Aromatic CH. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, nitrogen-containing compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source.

-

Acquisition Mode: Acquire the spectrum in positive ion mode, as the basic nitrogen atoms are readily protonated.

-

Analysis: Determine the exact mass of the protonated molecular ion ([M+H]⁺).

Expected MS Data:

-

Molecular Ion: The calculated monoisotopic mass of C₈H₇N₃ is 145.0640.[4] Therefore, the primary ion observed in positive mode ESI-HRMS will be [M+H]⁺ at m/z 146.0718 .

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed. The fragmentation of the 2,7-naphthyridine ring is expected to proceed via the characteristic loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) and acetylene (C₂H₂, 26 Da).[3]

Sources

The Ascendant Scaffold: A Technical Guide to 2,7-Naphthyridin-1-amine Derivatives in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide serves as a comprehensive resource on the 2,7-naphthyridin-1-amine core, a heterocyclic scaffold of burgeoning interest in medicinal chemistry. We will navigate the synthetic intricacies, explore the diverse pharmacological landscape, and dissect the critical structure-activity relationships that govern the therapeutic potential of its derivatives. This document is designed to empower researchers in their quest to design and develop novel therapeutics based on this promising molecular framework.

Introduction: The Emergence of the 2,7-Naphthyridine Core

The 2,7-naphthyridine scaffold, a fusion of two pyridine rings, represents a privileged structure in medicinal chemistry. Its rigid, planar nature and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions with biological targets. The 1-amino substitution, in particular, serves as a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, and enzyme inhibitory effects.[1] This guide will delve into the key therapeutic areas where this scaffold is making a significant impact, providing the foundational knowledge necessary for its successful exploitation in drug discovery programs.

Synthetic Strategies: Building the 2,7-Naphthyridine-1-amine Core

The construction of the 2,7-naphthyridine-1-amine scaffold can be approached through several synthetic routes, primarily categorized by the nature of the starting materials. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the naphthyridine core.

Synthesis from Pyridine Derivatives

A common and versatile approach involves the cyclization of appropriately substituted pyridine precursors. This strategy allows for the regioselective introduction of substituents on one of the pyridine rings before the final ring closure.

Workflow for Synthesis from Pyridine Derivatives:

Caption: General workflow for the synthesis of the 2,7-naphthyridine core from pyridine precursors.

Detailed Protocol: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement

A notable example of synthesis from pyridine derivatives involves a Smiles rearrangement to construct 1-amino-3-oxo-2,7-naphthyridines.[2]

Step 1: Synthesis of 1-Amino-3-chloro-2,7-naphthyridine Precursor

-

Start with 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile.[2]

-

React with a cyclic amine (e.g., pyrrolidine or azepane) under mild conditions to selectively substitute the chlorine at the 1-position, yielding the corresponding 1-amino-3-chloro derivative.[2]

Step 2: Introduction of the Thioether Side Chain

-

Treat the 1-amino-3-chloro-2,7-naphthyridine with 2-mercaptoethanol to introduce the (2-hydroxyethyl)thio group at the 3-position via nucleophilic substitution.[2]

Step 3: Smiles Rearrangement

-

The obtained 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine undergoes a Smiles rearrangement to yield the 1-amino-3-oxo-2,7-naphthyridine derivative.[2]

Synthesis from Acyclic Precursors

The construction of the 2,7-naphthyridine ring system can also be achieved through the condensation of acyclic fragments. This approach is particularly useful for the synthesis of symmetrically substituted derivatives.

Synthesis from Quinoline Derivatives

Tricyclic benzo[c][3][4]naphthyridines can be prepared from quinoline derivatives, offering a route to more complex, fused ring systems.[1]

Pharmacological Landscape: Therapeutic Applications

The this compound scaffold has shown significant promise in several key therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic and antitumor activity against a range of cancer cell lines.[4] The proposed mechanisms of action include the inhibition of protein synthesis and the induction of apoptosis.[4]

Quantitative Anticancer Activity Data:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 | [5] |

| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 | [5] |

| Naphthyridine Derivative 16 | PC-3 (Prostate) | 5.1 | [5] |

| Naphthyridine Derivative 14 | HeLa (Cervical) | 2.6 | [5] |

| Naphthyridine Derivative 15 | HeLa (Cervical) | 2.3 | [5] |

| Lophocladine B | Human Lung Tumor | - | [6] |

| Lophocladine B | Breast Cancer | - | [6] |

Signaling Pathway Implication (Hypothetical Kinase Inhibition):

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Antimicrobial Activity

Certain 2,7-naphthyridine derivatives have exhibited selective and potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[4]

Mechanism of Action: DNA Gyrase/Topoisomerase IV Inhibition

A key mechanism underlying the antibacterial effect of some 2,7-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. The planar 2,7-naphthyridine core is thought to interact with the enzyme-DNA complex through π-π stacking with nucleic acid bases.[4]

Quantitative Antimicrobial Activity Data:

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

| Derivative 10j | Staphylococcus aureus | 8 | [4][7] |

| Derivative 10f | Staphylococcus aureus | 31 | [4][7] |

Kinase Inhibition

The 2,7-naphthyridine scaffold has emerged as a promising framework for the development of kinase inhibitors. Specific derivatives have shown potent inhibitory activity against a range of kinases, including MET, c-Kit, and VEGFR-2.[1]

Quantitative Kinase Inhibition Data:

| Compound | Kinase Target | IC50 (nM) | Reference |

| Derivative 10l | VEGFR-2 | 56.5 | [1] |

| Derivative 10r | VEGFR-2 | 31.7 | [1] |

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for rational drug design.

Key SAR Observations:

-

Substitution at the 1-amino group: Modifications at this position can significantly impact potency and selectivity. The introduction of various amines can lead to analogs with altered biological profiles, as seen in the synthesis of lophocladine B and its analogs.[1]

-

Substitution on the naphthyridine core: The introduction of substituents on the aromatic rings can influence physicochemical properties such as solubility and lipophilicity, as well as modulate interactions with the biological target. For example, the presence of a C-2 naphthyl ring in certain derivatives was found to be beneficial for potent cytotoxic activity.[5]

-

Introduction of a hydrazone linker: A hydrazone bridge has been identified as a key component of the pharmacophoric core for anti-staphylococcal activity, contributing to stable binding within the gyrase-DNA complex.[4]

Logical Relationship of SAR:

Caption: Key structural modifications influencing the biological activity of this compound derivatives.

Pharmacokinetics and ADME Properties

For any promising therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. While comprehensive in vivo pharmacokinetic data for a wide range of this compound derivatives is still emerging, in vitro and in silico methods can provide valuable early insights.

Key Considerations for ADME Profiling:

-

Solubility: The aqueous solubility of these generally planar aromatic compounds can be a challenge. Formulation strategies and the introduction of polar functional groups are important considerations.

-

Permeability: The ability of these compounds to cross biological membranes, such as the intestinal epithelium, will influence their oral bioavailability.

-

Metabolic Stability: The metabolic fate of the 2,7-naphthyridine core and its substituents will determine the half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) inhibition and induction assays are critical.

-

Plasma Protein Binding: The extent to which these compounds bind to plasma proteins will affect their free concentration and, consequently, their efficacy.

Experimental Workflow for In Vitro ADME Profiling:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 2,7-Naphthyridine Scaffold: A Technical Guide to a Privileged Core in Medicinal Chemistry

Executive Summary

The 2,7-naphthyridine core, a bicyclic aromatic heterocycle, has emerged as a quintessential "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties—a rigid planar backbone combined with strategically placed nitrogen atoms for hydrogen bonding—make it an ideal framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the medicinal chemistry of the 2,7-naphthyridine scaffold, synthesizing field-proven insights with rigorous scientific data. We will explore its synthesis, delve into its primary therapeutic applications in oncology and infectious diseases, dissect key structure-activity relationships (SAR), and provide actionable experimental protocols for researchers in the field.

The 2,7-Naphthyridine Core: A Foundation for Diverse Bioactivity

The 2,7-naphthyridine is one of six structural isomers of pyridopyridine.[1] Its inherent planarity allows for effective π-π stacking interactions with aromatic residues in protein binding pockets, while the nitrogen atoms at positions 2 and 7 act as key hydrogen bond acceptors. This combination of features underpins its ability to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] Notably, derivatives of this scaffold have proven to be potent and selective inhibitors of various enzymes and kinases, making them highly valuable in the development of targeted therapies.[1]

Synthetic Strategies: Building the Core

The construction of the 2,7-naphthyridine ring system is a critical first step in the drug discovery cascade. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several robust strategies have been established.

Key Synthetic Approaches:

-

From Pyridine Derivatives: The most common methods involve the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine precursors.[1] This approach offers high modularity, allowing for the introduction of diversity elements early in the synthetic sequence.

-

From Acyclic Precursors: Cyclocondensation reactions of non-cyclic substrates can also yield the 2,7-naphthyridine core, providing an alternative route when suitable pyridine starting materials are inaccessible.[1]

-

Rearrangement of Heterocyclic Systems: The scaffold can also be synthesized through the rearrangement of related heterocycles like pyrrolo[3,4-c]pyridines or pyrano[3,4-c]pyridines.[1]

-

Specialized Routes for Analogs: Tricyclic systems, such as benzo[c][2][3]naphthyridines, are typically prepared from quinoline derivatives.[1] A notable development in this area is the Heck lactamization reaction, which enables the rapid synthesis of the naphthyridinone core, a key intermediate for many kinase inhibitors.[4]

Below is a generalized workflow illustrating a common synthetic paradigm for functionalized 2,7-naphthyridinones, which are prevalent in kinase inhibitor development.

Therapeutic Applications & Mechanisms of Action

The versatility of the 2,7-naphthyridine scaffold is best illustrated by its application across different therapeutic areas, most prominently in oncology and infectious diseases.

Oncology: Targeting Aberrant Kinase Signaling

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2,7-naphthyridine scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

A. MASTL Kinase Inhibition: Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key regulator of mitosis.[5] It functions by inhibiting the tumor suppressor protein phosphatase 2A (PP2A), thereby maintaining the phosphorylated state of mitotic proteins.[6][7] MASTL is frequently upregulated in various cancers, and its inhibition leads to mitotic catastrophe and selective death of cancer cells.[5] Recently, novel 2,7-naphthyridine compounds have been identified as potent MASTL inhibitors, positioning them as attractive candidates for anticancer therapy.[5]

The MASTL signaling axis represents a critical node in cell cycle control. Its inhibition by a 2,7-naphthyridine-based drug can restore tumor suppressor activity.

B. MET Kinase Inhibition: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play pivotal roles in cell proliferation, motility, and invasion.[8] Aberrant c-MET activation is implicated in the progression and metastasis of numerous cancers.[9][10] The 2,7-naphthyridinone scaffold has been successfully utilized to develop potent MET kinase inhibitors.[11] For example, compound 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one) was identified as a MET inhibitor with favorable in vitro potency and excellent in vivo efficacy in xenograft models.[11] This highlights the scaffold's potential for developing orally bioavailable, targeted anticancer drugs.

Infectious Diseases: A New Front against Bacterial Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Naphthyridine derivatives, beginning with nalidixic acid, have a long history in this field.[12] Recently, 2,7-naphthyridine derivatives have shown promise as targeted anti-staphylococcal agents.[12]

Mechanism: DNA Gyrase Inhibition Certain 2,7-naphthyridine derivatives exhibit potent and selective bactericidal activity against Staphylococcus aureus.[12][13] The proposed mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12][14] These compounds are thought to stabilize the gyrase-DNA cleavage complex, leading to irreversible DNA breaks and cell death.[14][15] This mechanism is analogous to that of fluoroquinolones but involves different binding interactions, offering a potential avenue to overcome existing resistance.[14][16] The planar 2,7-naphthyridine core is believed to facilitate π-π stacking with DNA bases within the enzyme-DNA complex.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2,7-naphthyridine scaffold has yielded crucial insights into the structural requirements for potency and selectivity.

| Target Class | Scaffold Position | Favorable Substituents & Rationale | Unfavorable Substituents | Reference |

| Anticancer (General Cytotoxicity) | C-2 | Naphthyl ring: Enhances potency, likely through increased hydrophobic interactions in the binding pocket. | Small alkyl groups | [17] |

| C-7 | Methyl group: Generally more active than substitution at C-5, suggesting a specific steric or electronic requirement. | Bulky groups, no substitution | [17] | |

| MET Kinase | C-8 | Substituted amino-phenyl groups: Crucial for engaging with the kinase hinge region. Specific substitutions (e.g., 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl) optimize binding and potency. | Unsubstituted phenyl | [11] |

| c-Kit/VEGFR-2 Kinase | C-8 | Various amino-substituted groups: The nature of the substituent fine-tunes selectivity between c-Kit and VEGFR-2. | - | [11][18] |

| Antibacterial (S. aureus) | C-3 | Hydrazone linker (-C=N-NH-): Forms an essential part of the pharmacophore, likely involved in hydrogen bonding within the DNA gyrase active site. | Simple carboxylates | [12] |

| C-6 | Phenyl group: Contributes to overall potency. | - | [12] |

This table synthesizes general trends from the cited literature; specific SAR is highly dependent on the target and compound series.

Field-Proven Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness of generated data, a self-validating and robust experimental protocol is essential. Here, we outline a standard methodology for assessing the inhibitory activity of novel 2,7-naphthyridine derivatives against a target kinase, such as MASTL.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of light generated is inversely proportional to the kinase activity.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10-point serial dilution of the 2,7-naphthyridine test compound in DMSO, starting from a high concentration (e.g., 100 µM). Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions. Subsequently, add the kinase reaction mixture containing the target kinase (e.g., recombinant MASTL), its specific substrate (e.g., ENSA), and ATP in an appropriate kinase buffer.[19][20]

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent. This terminates the kinase reaction and eliminates any remaining unconsumed ATP. Incubate for 40 minutes.[21]

-

Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin system to produce a luminescent signal. Incubate for 30 minutes.[21]

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[21]

Future Perspectives & Conclusion

The 2,7-naphthyridine scaffold is poised to remain a cornerstone of medicinal chemistry. Its proven success as a kinase inhibitor framework suggests that its application will continue to expand within oncology, targeting not only MASTL and MET but also other kinases like c-Kit and VEGFR-2.[11] Furthermore, its re-emergence as a scaffold for novel antibacterial agents that can potentially circumvent existing resistance mechanisms is highly promising.

Future challenges will involve optimizing the pharmacokinetic and safety profiles of these derivatives. Fine-tuning substitutions to enhance cell permeability, reduce off-target effects, and improve metabolic stability will be critical for translating potent compounds into clinical candidates. The continued development of innovative synthetic methodologies will also be essential to rapidly explore the vast chemical space around this privileged core.

References

-

Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]

-

Smaill, J. B., Showalter, H. D., & Denny, W. A. (2000). Tyrosine kinase inhibitors. 17. 6-Substituted-4-anilinoquinazolines and 4-anilinopyrido[3,2-d]pyrimidines as dual inhibitors of the epidermal growth factor receptor and c-erbB-2. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]

-

Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224. [Link]

-

O'Hare, T., Zabriskie, M. S., Eiring, A. M., & Deininger, M. W. (2012). Pushing the frontiers of targeted leukemia therapy: mechanisms of response and resistance to BCR-ABL1 inhibitors. Nature Reviews Cancer, 12(8), 513-526. [Link]

-

Rogers, S., McCloy, R. A., & Burgess, A. (2018). The Oncogenic Functions of MASTL Kinase. Frontiers in Cell and Developmental Biology, 6, 150. [Link]

-

Fatima, I., El-Serag, A., & Ansari, M. A. (2020). MASTL: A novel therapeutic target for Cancer Malignancy. Cancer Medicine, 9(17), 6033-6043. [Link]

-

A summary of signaling networks of MASTL kinase in cancer. (n.d.). ResearchGate. [Link]

-

The Oncogenic Functions of MASTL Kinase. (2018). ResearchGate. [Link]

-

Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, X. S. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. [Link]

-

Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]

-

Peters, S., & Adjei, A. A. (2012). MET: a promising anticancer target. Nature Reviews Clinical Oncology, 9(6), 314-326. [Link]

-

Liu, X., Wang, Q., Yang, G., Marando, C., & Cruz, H. (2011). A novel kinase inhibitor, INCB28060, blocks c-MET-dependent signaling, proliferation, and survival in c-MET-dependent cancer cells. Clinical Cancer Research, 17(22), 7127-7138. [Link]

-

Huang, W., Chen, Z., He, Y., Wang, Z., Yang, G., & Feng, Y. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

-

Yang, G., Huang, W., Chen, Z., He, Y., & Wang, Z. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4381. [Link]

-

Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]

-

Laponogov, I., Pan, X. S., Veselkov, D. A., So, C. T., Srikannathasan, V., Veselkov, K., ... & Bax, B. D. (2013). Structural basis of gate-DNA breakage and resealing by type II topoisomerases. PLoS ONE, 8(5), e64240. [Link]

-

Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting DNA gyrase and topoisomerase IV in drug discovery. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 11(2), 155-179. [Link]

-

Karaca, H., Eşsiz, S., Özkan, Y., & Berk, B. (2017). New 1,4-dihydro[8][22]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1267-1272. [Link]

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]

-

Wójcicka, A., Bielenica, A., Kędzierska, E., & Stefańska, J. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]

-

Lee, H., Lee, S., Kim, N. D., & Lee, J. (2020). Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. Cancers, 12(10), 2873. [Link]

-

Matia-González, A. M., & Laorden, L. (2017). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 22(10), 1735. [Link]

-

MKI-1 inhibits MASTL activity in vitro. (2020). ResearchGate. [Link]

-